molecular formula C17H13ClN2O2S B5810623 (E)-3-(2-CHLOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE

(E)-3-(2-CHLOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE

Cat. No.: B5810623
M. Wt: 344.8 g/mol
InChI Key: AAMXSLMMVPQFPF-RMKNXTFCSA-N
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Description

(E)-3-(2-CHLOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides. This compound features a chlorophenyl group, a methoxybenzothiazolyl group, and a propenamide backbone. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the propenamide backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl halide reacts with the propenamide intermediate.

    Attachment of the methoxybenzothiazolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a methoxybenzothiazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch reactors: for small to medium-scale production.

    Continuous flow reactors: for large-scale production, which offer better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can reduce double bonds or other reducible groups in the molecule.

    Substitution: Halogen atoms or other groups can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-BROMOPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(2-CHLOROPHENYL)-N-(6-HYDROXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

(E)-3-(2-CHLOROPHENYL)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-12-7-8-14-15(10-12)23-17(19-14)20-16(21)9-6-11-4-2-3-5-13(11)18/h2-10H,1H3,(H,19,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMXSLMMVPQFPF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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